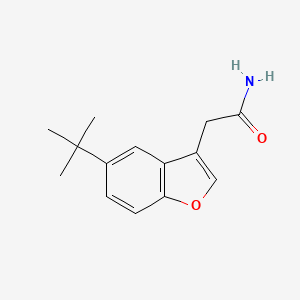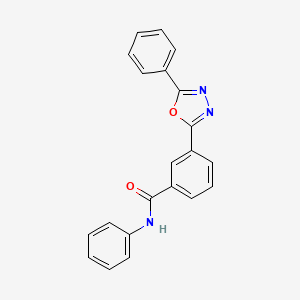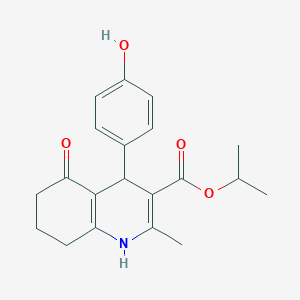![molecular formula C14H20N2O3S B5043923 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol](/img/structure/B5043923.png)
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a sulfanyl-ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a phenyl ring followed by the introduction of a piperidine moiety. The final step often involves the addition of a sulfanyl-ethanol group under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Conditions often involve strong nucleophiles and polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with receptors or enzymes. The sulfanyl-ethanol moiety can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 2-(4-Methyl-1-piperidinyl)ethanamine
Uniqueness
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol is unique due to its combination of a nitrophenyl group, a piperidine ring, and a sulfanyl-ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[5-(4-methylpiperidin-1-yl)-2-nitrophenyl]sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-4-6-15(7-5-11)12-2-3-13(16(18)19)14(10-12)20-9-8-17/h2-3,10-11,17H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGFEVKVXXKZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-ethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5043844.png)
![N-[4-({2-[(2,4-dimethylphenyl)amino]-6-methyl-5-nitro-4-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B5043857.png)
![(5E)-1-(4-BROMOPHENYL)-5-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5043865.png)

![4-methyl-N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5043888.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B5043891.png)
![[1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5043898.png)


![N'-cyclopentyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5043926.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide](/img/structure/B5043946.png)
![1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5043951.png)
![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5043962.png)
